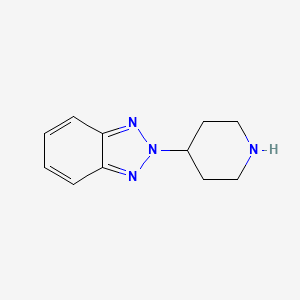

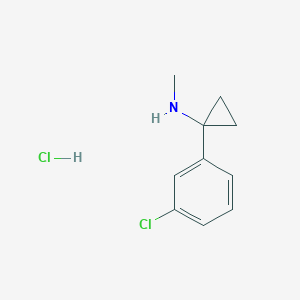

![molecular formula C10H10N2O6S B2841374 Ethyl [(2,4-dinitrophenyl)thio]acetate CAS No. 85196-28-7](/img/structure/B2841374.png)

Ethyl [(2,4-dinitrophenyl)thio]acetate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Intramolecular Interactions and Crystal Structure Analysis

Ethyl bis-(2,4-dinitrophenyl)acetate exhibits intriguing intramolecular interactions, as revealed through X-ray diffraction analysis. This compound, featuring two short intramolecular interactions between nitro oxygen atoms and electron-deficient carbon atoms, provides insights into early stages of nucleophilic addition to carbonyl groups and Michael reactions, highlighting its potential utility in studying reaction mechanisms and molecular interactions (E. Ertaş, T. Ozturk, J. Wallis, W. Watson, 1998).

Molecular Structure and Spectroscopy

Another compound closely related, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, has been studied for its molecular structure through X-ray diffraction, and its spectroscopic properties using proton NMR, FT-IR, and FT-Raman. These studies offer valuable data for understanding the structural and electronic features of thioamide derivatives, contributing to the broader field of chemical synthesis and molecular spectroscopy (S. Prasanth, Mary Varughese, N. Joseph, Paulson Mathew, T. Manojkumar, C. Sudarsanakumar, 2015).

Catalysis and Reaction Mechanisms

Research into the general basic catalysis of ester hydrolysis, involving compounds like 2,4-dinitrophenyl acetate and ethyl thiolacetate, provides significant insights into the mechanisms of ester hydrolysis and its relation to enzymatic processes. This study sheds light on the importance of basic catalysis for certain ester compounds, potentially informing the development of catalytic processes in synthetic organic chemistry (M. L. Bender, B. Turnquest, 1957).

Analytical Chemistry Applications

In analytical chemistry, ethyl [(2,4-dinitrophenyl)thio]acetate's derivatives, such as 2,4-dinitrophenylhydrazones, are used for the separation and detection of carbonyl compounds. Improved methods for thin-layer chromatographic separation of these derivatives have been developed, enhancing the capabilities in analytical procedures for identifying and quantifying aldehydes and ketones (A. Jart, A. J. Bigler, 1966).

Propiedades

IUPAC Name |

ethyl 2-(2,4-dinitrophenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6S/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDFTBHUSCRIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

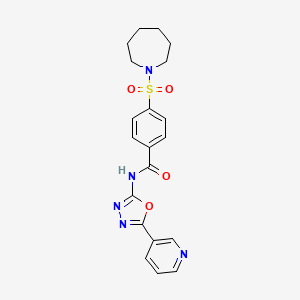

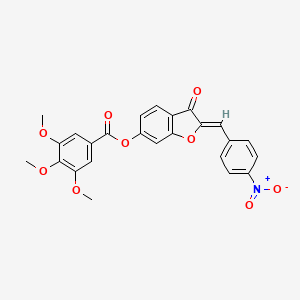

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2841293.png)

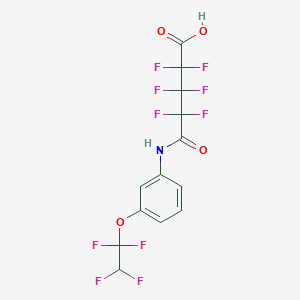

![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2841304.png)

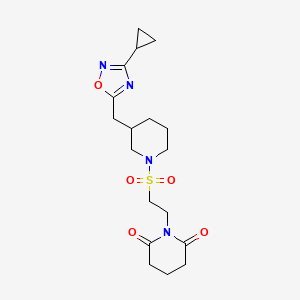

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2841305.png)

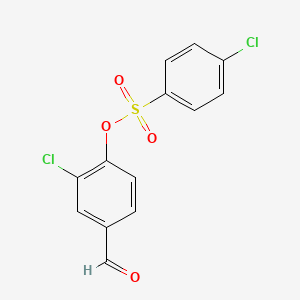

![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2841309.png)

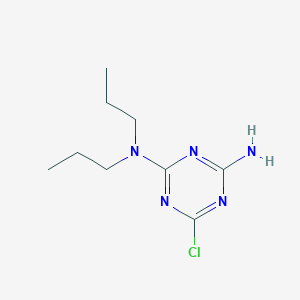

![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide](/img/structure/B2841310.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2841314.png)